molecular formula C26H28D6N2O5·ClH B602662 N-Desmethyl Ivabradine D6 HCl CAS No. 1346600-74-5

N-Desmethyl Ivabradine D6 HCl

Cat. No. B602662
M. Wt: 497.02
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“N-Desmethyl Ivabradine D6 Hydrochloride” is a chemical compound used in the pharmaceutical industry for the treatment of various cardiovascular diseases . It is a deuterated analog of “N-Desmethyl Ivabradine Hydrochloride”, which is a selective inhibitor of the If current in the sinoatrial node of the heart .


Molecular Structure Analysis

The molecular formula of “N-Desmethyl Ivabradine D6 HCl” is C26H35ClN2O5 . The molecular weight is 497.1 g/mol . The exact mass and the monoisotopic mass are both 496.2611104 g/mol .


Chemical Reactions Analysis

The specific chemical reactions involving “N-Desmethyl Ivabradine D6 HCl” are not detailed in the retrieved sources .


Physical And Chemical Properties Analysis

“N-Desmethyl Ivabradine D6 HCl” has a melting point of 193-196°C . It is soluble in DMF (25 mg/ml), DMSO (20 mg/ml), Ethanol (1 mg/ml), and PBS (pH 7.2, 10 mg/ml) .

Scientific Research Applications

Pharmacodynamics and Channel Interaction

  • Ivabradine primarily acts as a bradycardic agent used in coronary artery disease and heart failure. It lowers heart rate by inhibiting sinoatrial nodal hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Research has shown ivabradine interacts with human Ether‐à‐go‐go–Related Gene (hERG) potassium channels, influencing ventricular repolarization and susceptibility to torsades de pointes arrhythmia (Melgari et al., 2015).

Delivery Mechanisms

  • Ivabradine HCl has been incorporated into transfersomes for transdermal delivery. This method enhances drug permeability and skin retention, showing potential for once-daily transdermal treatment in stable angina pectoris (Balata et al., 2020).

Analgesic Potential

  • Ivabradine has shown effectiveness as an analgesic in both inflammatory and neuropathic pain conditions. It achieves this by blocking HCN ion channels in peripheral sensory neurons, highlighting its potential use beyond cardiac applications (Young et al., 2014).

Binding Site Identification

  • Research has identified the specific binding site of ivabradine on HCN4 channels. This insight is crucial for understanding its mechanism of action and for the development of future drugs targeting similar pathways (Bucchi et al., 2013).

Cardiac Repolarization Impact

  • Ivabradine has been found to prolong phase 3 of cardiac repolarization and block hERG1 (KCNH2) currents. This finding is significant for understanding the cardiac effects of ivabradine and underscores the need for careful monitoring during its clinical use (Lees-Miller et al., 2015).

Pharmacokinetics

  • A study on the pharmacokinetics of ivabradine and N-desmethylivabradine in human plasma used HPLC-MS/MS for quantification, providing a basis for understanding its metabolism and distribution in the human body (Ai-dong, 2012).

Clinical Utility

  • Ivabradine has been studied for its utility in patients with chronic stable angina and diabetes mellitus, showing efficacy in preventing angina without adverse effects on glucose metabolism (Borer & Tardif, 2010).

properties

IUPAC Name

3-[1,1,2,2,3,3-hexadeuterio-3-[[(7S)-3,4-dimethoxy-7-bicyclo[4.2.0]octa-1,3,5-trienyl]methylamino]propyl]-7,8-dimethoxy-2,5-dihydro-1H-3-benzazepin-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34N2O5.ClH/c1-30-22-11-17-6-9-28(26(29)14-18(17)12-23(22)31-2)8-5-7-27-16-20-10-19-13-24(32-3)25(33-4)15-21(19)20;/h11-13,15,20,27H,5-10,14,16H2,1-4H3;1H/t20-;/m1./s1/i5D2,7D2,8D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIIKWNQFDQJGS-OTVKAUOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=O)N(CCC2=C1)CCCNCC3CC4=CC(=C(C=C34)OC)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])NC[C@H]1CC2=CC(=C(C=C12)OC)OC)C([2H])([2H])N3CCC4=CC(=C(C=C4CC3=O)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Desmethyl Ivabradine D6 HCl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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